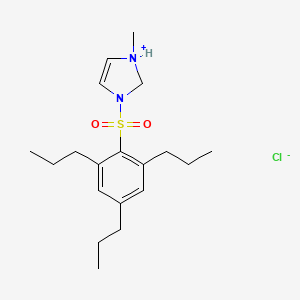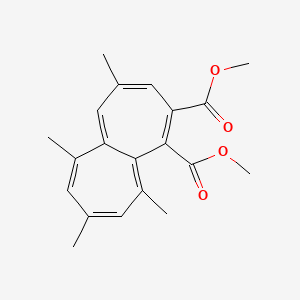
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate is an organic compound with a complex structure characterized by multiple methyl groups and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the ester groups and additional methyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in esterification and transesterification reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzymatic processes in biological systems or catalytic processes in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate include:
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.
Dimethyl 2,6-naphthalenedicarboxylate: A precursor to high-performance polyesters.
Dimethyl terephthalate: Widely used in the production of polyesters and plastics. This compound is unique due to its multiple methyl groups and specific structural arrangement, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
105824-69-9 |
|---|---|
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-11-7-13(3)15-9-12(2)10-16(19(21)23-5)18(20(22)24-6)17(15)14(4)8-11/h7-10H,1-6H3 |
InChI-Schlüssel |
UFYHUEYIIKAUJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=CC(=CC(=C2C(=O)OC)C(=O)OC)C)C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


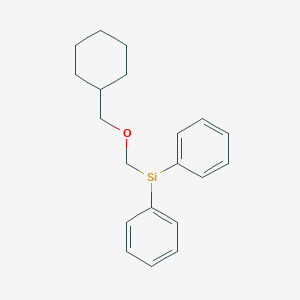
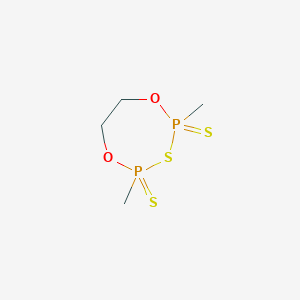
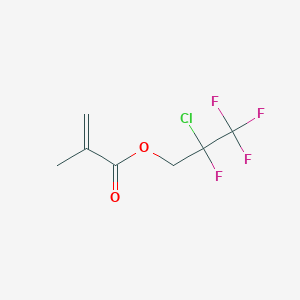

![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
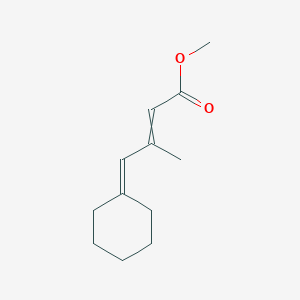
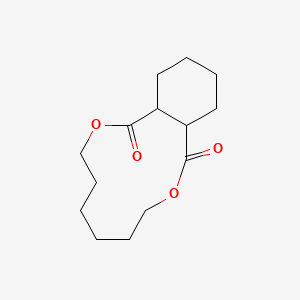
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
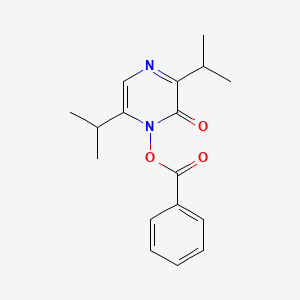
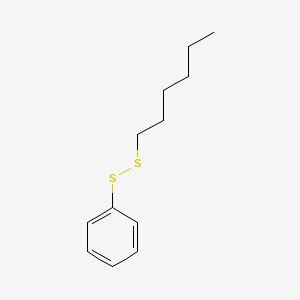
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
